2-(4-(Benzyloxy)-3-bromophenyl)-N-ethylacetamide
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Overview
Description
2-(4-(Benzyloxy)-3-bromophenyl)-N-ethylacetamide is an organic compound that features a benzyloxy group, a bromine atom, and an ethylacetamide moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-bromophenyl)-N-ethylacetamide typically involves multiple steps. One common method starts with the bromination of 4-hydroxybenzyl alcohol to obtain 4-(benzyloxy)-3-bromophenol. This intermediate is then subjected to an acylation reaction with ethyl acetate in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)-3-bromophenyl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl ring.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of 2-(4-(Benzyloxy)phenyl)-N-ethylacetamide.
Substitution: Formation of 2-(4-(Benzyloxy)-3-substituted phenyl)-N-ethylacetamide derivatives.
Scientific Research Applications
2-(4-(Benzyloxy)-3-bromophenyl)-N-ethylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)-3-bromophenyl)-N-ethylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and bromine substituents can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Benzyloxy)phenyl)-N-ethylacetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(4-(Benzyloxy)-3-chlorophenyl)-N-ethylacetamide: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.
2-(4-(Benzyloxy)-3-fluorophenyl)-N-ethylacetamide: Contains a fluorine atom, which can significantly impact its electronic properties and reactivity.
Uniqueness
The presence of the bromine atom in 2-(4-(Benzyloxy)-3-bromophenyl)-N-ethylacetamide makes it unique compared to its analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s chemical behavior and interactions, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
2-(3-bromo-4-phenylmethoxyphenyl)-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-2-19-17(20)11-14-8-9-16(15(18)10-14)21-12-13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBENGGILOZTFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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